Indoleacetic Acid-13C6

概要

説明

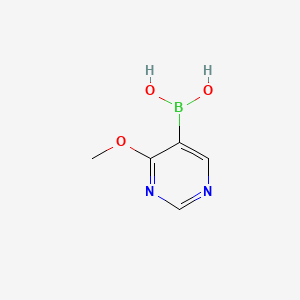

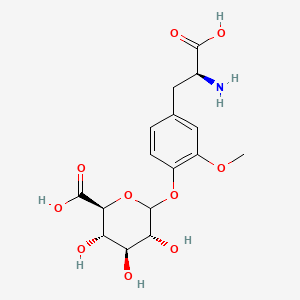

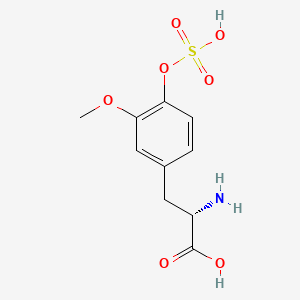

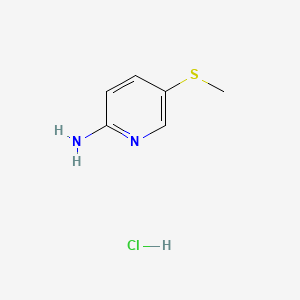

Indoleacetic Acid-13C6, also known as 1H-Indole-3-acetic-13C6 Acid or 3-(Carboxymethyl)-1H-indole-13C6, is a variant of Indole-3-acetic acid (IAA) where all the carbon atoms in the benzene ring are replaced with Carbon-13 isotopes . IAA is the most common natural plant growth hormone of the auxin class .

Synthesis Analysis

IAA is predominantly produced in cells of the apex (bud) and very young leaves of a plant. Plants can synthesize IAA by several independent biosynthetic pathways. Four of them start from tryptophan, but there is also a biosynthetic pathway independent of tryptophan . Plants mainly produce IAA from tryptophan through indole-3-pyruvic acid .Molecular Structure Analysis

The molecular formula of Indoleacetic Acid-13C6 is C4(13C)6H9NO2 . The molecular weight is 181.14 .Chemical Reactions Analysis

IAA plays critical roles in plant growth and development. There are two main strategies proposed for plant synthesis of IAA: the Trp-dependent (TD) and the Trp-independent (TI) pathways . The TD pathway has been extensively studied, resulting in the identification of four pathways: the IAM pathway, the IPyA pathway, the TAM pathway, and the IAOx pathway .Physical And Chemical Properties Analysis

Indoleacetic Acid-13C6 is a solid substance . It has a pale yellow to light yellow appearance . It has a carbon content of 66.19%, a hydrogen content of 5.02%, and a nitrogen content of 7.77% .科学的研究の応用

Auxin and Plant Growth

Indoleacetic Acid (IAA), a variant of Indoleacetic Acid-13C6, is primarily known for its role as a plant hormone in the auxin family. Research indicates significant biological effects when applied to plants and algae. For instance, studies have shown that IAA can cause a two-fold increase in stalk elongation of Acetabularia, a form of algae, by acting directly on the cytoplasm. This demonstrates IAA’s potential in enhancing plant growth and development (Conrad, Saltman, & Eppley, 1959).

Microbial Catabolism and Environmental Interaction

Indole-3-acetic acid (IAA), chemically similar to Indoleacetic Acid-13C6, has been identified in various environments and organisms, notably as a plant growth hormone. The interaction of IAA with microorganisms, which can catabolize or assimilate IAA, is well-documented. For example, specific gene clusters in bacteria are known for the aerobic degradation of IAA into catechol and the anaerobic conversion of IAA to 2-aminobenzoyl-CoA. This interplay between IAA and microorganisms might be leveraged for environmental applications, such as the bioremediation of contaminated sites or the enhancement of plant-microbe interactions (Laird, Flores, & Leveau, 2020).

Plant Aldehyde Oxidases and Stress Tolerance

Aldehyde oxidases (AOs) in plants, which can oxidize indoleacetaldehyde into IAA, play a role in various physiological functions, including stress response. AOs are involved in the biosynthesis of phytohormones like IAA, and their activity is linked to reactive oxygen species homeostasis and aldehyde detoxification. The interaction of AOs with compounds like Indoleacetic Acid-13C6 could be crucial for enhancing plant resilience to environmental stressors, such as drought or salinity (Wu et al., 2022).

Diagnostic and Clinical Research

Stable isotopes like 13C6, when attached to molecules like Indoleacetic Acid, are valuable in clinical science for diagnostic purposes and clinical research. They are used in various applications, including metabolic studies, tracing biochemical pathways, and evaluating drug metabolism and pharmacokinetics. Their non-radioactive nature and the precision of mass-spectrometric methods for their analysis make them advantageous for patient safety and applicability in various clinical scenarios (Halliday & Rennie, 1982).

作用機序

Target of Action

Indoleacetic Acid-13C6, also known as Indole-3-acetic acid (IAA), is a naturally occurring plant growth hormone of the auxin class . It primarily targets plant cells, where it plays a central role in various aspects of plant growth and development .

Mode of Action

IAA interacts with its targets by inducing plant cell elongation and division . It modulates plant growth and development, such as cell division, elongation, fruit development, and senescence . In dicots, IAA specifically induces lateral-root formation, whereas in monocots it induces adventitious root formation .

Biochemical Pathways

IAA can be synthesized through several pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of IAA’s action are profound. It coordinates cambial growth and vascular development. In both conifer and angiosperm trees, IAA promotes secondary wall thickness and increases the size of xylem cells . IAA also serves as a signal in the plant shade avoidance syndrome .

Action Environment

The action, efficacy, and stability of IAA can be influenced by environmental factors. For instance, most IAA is transported throughout the plant via the phloem, forming concentration gradients and accumulating in different tissues . This long-distance transport is efficient but cannot be finely regulated . Polar auxin transport between cells involves the diffusion of this molecule across cell walls and membranes .

将来の方向性

Research is ongoing to understand the role of IAA in various organisms and its potential applications. For instance, a study has been conducted to understand the global response to Indole-3-Acetic Acid in a newly isolated Pseudomonas sp. strain LY1 . Another study has been conducted to obtain a new group of ionic liquids containing the indole-3-acetate anion .

特性

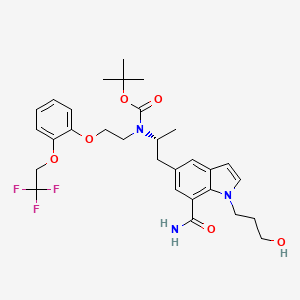

| { "Design of the Synthesis Pathway": "The synthesis of Indoleacetic Acid-13C6 can be achieved through a multi-step process involving the conversion of starting materials into intermediates, which are subsequently used to synthesize the final product.", "Starting Materials": [ "Tryptophan-13C6", "Benzaldehyde", "Acetic anhydride", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Tryptophan-13C6 is reacted with benzaldehyde in the presence of acetic anhydride and sodium hydroxide to form 2-(13C6-indol-3-yl)-2-phenylacetic acid.", "Step 2: The intermediate product from step 1 is then esterified with methanol to form methyl 2-(13C6-indol-3-yl)-2-phenylacetate.", "Step 3: The ester from step 2 is hydrolyzed with sodium hydroxide to form 2-(13C6-indol-3-yl)-2-phenylacetic acid.", "Step 4: The final step involves the reaction of 2-(13C6-indol-3-yl)-2-phenylacetic acid with acetic anhydride and sodium hydroxide to form Indoleacetic Acid-13C6." ] } | |

CAS番号 |

100849-36-3 |

分子式 |

C10H9NO2 |

分子量 |

181.141 |

IUPAC名 |

2-(1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1 |

InChIキー |

SEOVTRFCIGRIMH-MROVPUMUSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O |

同義語 |

1H-Indole-3-acetic-13C6 Acid; (1H-Indol-3-yl)acetic-13C6 Acid; 3-(Carboxymethyl)-1H-indole-13C6; 3-(Carboxymethyl)indole-13C6; 3-IAA-13C6; 3-Indolylmethylcarboxylic-13C6 Acid; Bioenraiz-13C6; GAP-13C6; Heteroauxin-13C6; IAA-13C6; Noclosan-13C6; Rhizo |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)

![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)

![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)